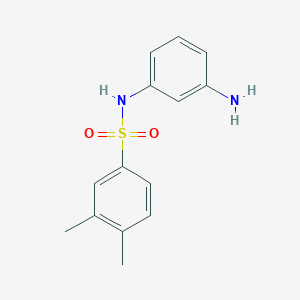

N-(3-aminophenyl)-3,4-dimethylbenzenesulfonamide

Description

N-(3-aminophenyl)-3,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 3-aminophenyl group attached to a 3,4-dimethyl-substituted benzenesulfonamide scaffold. The structural uniqueness of this compound lies in the combination of the electron-donating methyl groups at the 3,4-positions of the benzene ring and the primary amine at the 3-position of the aniline moiety, which may enhance its solubility and biological interactions .

Properties

IUPAC Name |

N-(3-aminophenyl)-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10-6-7-14(8-11(10)2)19(17,18)16-13-5-3-4-12(15)9-13/h3-9,16H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHDSGREFZRYIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-aminophenylamine. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions to achieve desired substitutions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

N-(3-aminophenyl)-3,4-dimethylbenzenesulfonamide exhibits significant antibacterial properties. Its mechanism of action involves mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thus inhibiting folic acid synthesis essential for bacterial growth.

Key Findings :

- Minimum Inhibitory Concentration (MIC) : Demonstrated effective inhibition against various bacterial strains at low concentrations.

- Mechanism : Competitively inhibits dihydropteroate synthase, disrupting folate synthesis pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation.

Key Findings :

- Inhibition of CDK2 : Compounds similar to this compound have shown to inhibit CDK2 activity in triple-negative breast cancer (TNBC) cell lines.

- In Vivo Studies : Analogous compounds significantly inhibited tumor growth in xenograft models with low toxicity profiles.

Comparative Data Table

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antibacterial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Mechanism of Action |

|---|---|---|---|

| This compound | 8 | 15 | Inhibition of dihydropteroate synthase |

| Sulfanilamide | 16 | 20 | Inhibition of folate synthesis |

| N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide | 10 | 12 | CDK2 inhibition |

| Sertraline | 5 | 25 | Multi-target mechanism |

Case Studies

- Antibacterial Efficacy Study : A study demonstrated that sulfonamides, including this compound, exhibited significant antibacterial activity against various strains. The results indicated effective inhibition at low concentrations.

- CDK Inhibition Study : Research revealed that derivatives of this compound inhibited CDK2 activity in TNBC cell lines, leading to reduced cell proliferation and increased apoptosis rates.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-3,4-dimethylbenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonamide Core

a. N-(2,3-Dimethylphenyl)benzenesulfonamide (CAS 6326-21-2)

b. N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide

- Structure : Additional methyl group at the 2-position of the benzene ring.

- Crystallography: Crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 9.732 Å, b = 15.045 Å, c = 10.425 Å, and β = 100.10° .

- Key Difference : Increased steric hindrance from the 2-methyl group may hinder enzyme binding compared to the target compound .

c. 3,4-Diamino-N-butyl-benzenesulfonamide

- Structure: Features a butyl chain instead of the 3-aminophenyl group.

- Properties : Higher lipophilicity (LogP ~3.6) due to the alkyl chain, which may improve membrane permeability but reduce aqueous solubility .

Functionalized Derivatives

a. N-[(3-Aminophenyl)ethyl]-4′′-methylbenzenesulfonamide (1l)

b. N-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3,4-dimethylbenzenesulfonamide

c. N-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide

- Structure : Complex heterocyclic substituent.

- Applications: Designed for targeted interactions with enzymes or receptors due to the pyrrolidinone moiety .

Physicochemical and Structural Properties

| Property | N-(3-aminophenyl)-3,4-dimethylbenzenesulfonamide | N-(3,4-Dimethylphenyl)-2,4-dimethyl analog | N-(2,5-Diethoxy-4-morpholinyl) analog |

|---|---|---|---|

| Molecular Weight (g/mol) | ~289 (estimated) | 289.38 | 434.6 |

| LogP | ~3.0 (predicted) | 3.8 | 3.6 |

| Crystal System | Not reported | Monoclinic (P2₁/c) | Not reported |

| Hydrogen Bond Donors | 1 (NH₂) | 1 | 1 |

- Structural Note: The monoclinic packing in N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide suggests strong intermolecular hydrogen bonds (N–H···O=S), which stabilize the crystal lattice .

Biological Activity

N-(3-aminophenyl)-3,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its mechanisms of action, biological evaluations, and relevant case studies, highlighting its implications in cancer therapy and antimicrobial activity.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a dimethyl-substituted aromatic ring and an amino group. This structure is significant for its interaction with biological targets, particularly enzymes involved in metabolic pathways.

The biological activity of this compound primarily stems from its ability to mimic para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. By inhibiting dihydropteroate synthase, an enzyme crucial for folic acid production in bacteria, this compound can exhibit antimicrobial properties . Additionally, its structural analogs have been investigated for anticancer activity through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) which play a pivotal role in cell cycle regulation.

Antimicrobial Activity

- Study on Antibacterial Efficacy : A study demonstrated that sulfonamides, including this compound, exhibited significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, showcasing its potential as an antibiotic agent .

- Mechanism Exploration : Research has shown that the compound's interaction with bacterial enzymes leads to disruption of folate synthesis pathways. This mechanism mirrors that of traditional sulfonamide antibiotics and emphasizes the compound's relevance in developing new antimicrobial therapies .

Anticancer Activity

- Inhibition of CDK2 : A recent investigation into derivatives of sulfonamides revealed that compounds similar to this compound inhibited CDK2 activity in triple-negative breast cancer (TNBC) cell lines. This inhibition resulted in reduced cell proliferation and increased apoptosis rates .

- In Vivo Studies : In vivo studies using xenograft models demonstrated that certain analogs of the compound significantly inhibited tumor growth. These findings suggest that modifications to the sulfonamide structure can enhance anticancer efficacy while maintaining low toxicity profiles .

Comparative Data Table

Below is a summary table comparing the biological activities of this compound with other related compounds:

| Compound Name | Antibacterial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Mechanism of Action |

|---|---|---|---|

| This compound | 8 | 15 | Inhibition of dihydropteroate synthase |

| Sulfanilamide | 16 | 20 | Inhibition of folate synthesis |

| N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide | 10 | 12 | CDK2 inhibition |

| Sertraline | 5 | 25 | Multi-target mechanism |

Q & A

Q. What are the standard synthetic routes for N-(3-aminophenyl)-3,4-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between 3,4-dimethylbenzenesulfonyl chloride and 3-aminophenylamine in a basic aqueous medium (e.g., NaOH or K₂CO₃). Key steps include maintaining pH 8–10 to deprotonate the amine and using aprotic solvents (e.g., THF or DCM) to enhance reactivity. Monitoring via TLC or HPLC ensures completion. Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0–5°C to minimize side reactions) . Table 1 : Typical Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | THF/DCM (1:1) |

| Temperature | 0–5°C |

| Reaction Time | 12–24 hours |

| Base | K₂CO₃ (2.5 equiv) |

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in polar solvents (e.g., ethanol/water). Data collection uses Mo/Kα radiation (λ = 0.71073 Å), and structures are solved via direct methods using SHELX software (SHELXS for solution, SHELXL for refinement). Key parameters:

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Confirm regiochemistry and purity (e.g., aromatic protons at δ 6.8–7.5 ppm, NH₂ at δ 5.2–5.8 ppm).

- IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹, NH bends at 1600–1650 cm⁻¹.

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z corresponding to the molecular weight (e.g., 290 g/mol) .

Q. What are the standard protocols for evaluating its biological activity?

- Methodological Answer :

- Antimicrobial Assays : Disk diffusion/MIC tests against S. aureus and E. coli.

- Enzyme Inhibition : Kinase or protease assays (e.g., IC₅₀ determination via spectrophotometry).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved?

- Methodological Answer : Discrepancies (e.g., disorder, twinning) require iterative refinement in SHELXL. For twinned data, use the TWIN/BASF commands. Validate using tools like PLATON/ADDSYM to check for missed symmetry. For electron density mismatches, consider solvent masking or alternative space groups .

Q. What strategies improve the compound’s solubility and bioavailability in pharmacological studies?

- Methodological Answer :

- Salt Formation : Use HCl or sodium salts to enhance aqueous solubility.

- Co-crystallization : Partner with co-formers (e.g., succinic acid) to stabilize polymorphs.

- Lipid Nanoparticles : Encapsulate using PEGylated lipids for in vivo delivery .

Q. How do substituents on the benzene ring affect sulfonamide bioactivity?

- Methodological Answer : Conduct SAR studies by synthesizing analogs with halogens (Cl, F) or electron-withdrawing groups (NO₂) at the 3,4-positions. Test against target enzymes (e.g., carbonic anhydrase) using docking simulations (AutoDock Vina) and correlate with IC₅₀ values. Table 2 : Example SAR Data

| Substituent | IC₅₀ (nM) | LogP |

|---|---|---|

| 3,4-Dimethyl | 120 | 2.8 |

| 3-Cl,4-F | 85 | 3.1 |

Q. How can conflicting spectral data (e.g., NMR vs. XRD) be reconciled?

- Methodological Answer :

- Dynamic Effects : NMR captures solution-state conformers, while XRD shows solid-state packing. Use variable-temperature NMR to detect rotamers.

- DFT Calculations : Compare experimental NMR shifts with Gaussian-optimized structures to identify dominant conformers .

Q. What are the best practices for toxicity profiling in preclinical studies?

- Methodological Answer :

Q. How can computational methods predict metabolic pathways for this compound?

- Methodological Answer :

Use software like Schrödinger’s ADMET Predictor or MetaPrint2D to identify likely Phase I/II metabolism sites (e.g., NH₂ oxidation to nitro groups, sulfonamide cleavage). Validate with in vitro microsomal assays (human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.